molecular formula C13H18N4O4 B8605985 ethyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate

ethyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate

Cat. No.: B8605985
M. Wt: 294.31 g/mol
InChI Key: IDZHJCGQMQRDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate is a heterocyclic compound that contains a pyridine ring substituted with a nitro group and an aminopiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-nitropyridine with N-(1-ethoxycarbonylpiperidin-4-yl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 0-5°C to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 3-amino-4-[N-(1-ethoxycarbonylpiperidin-4-yl)]aminopyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Hydrolysis: 3-nitro-4-[N-(1-carboxypiperidin-4-yl)]aminopyridine.

Scientific Research Applications

ethyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anticancer and antimicrobial agents.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other functionalized pyridine derivatives.

Mechanism of Action

The mechanism of action of ethyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aminopiperidine moiety may enhance the compound’s binding affinity to its targets, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

    3-nitropyridine: Lacks the aminopiperidine moiety, making it less versatile in medicinal applications.

    4-aminopyridine: Contains an amino group instead of a nitro group, leading to different reactivity and biological properties.

    N-(1-ethoxycarbonylpiperidin-4-yl)amine: Lacks the pyridine ring, limiting its applications in heterocyclic chemistry.

Uniqueness

ethyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate is unique due to the combination of the nitro group, pyridine ring, and aminopiperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H18N4O4

Molecular Weight

294.31 g/mol

IUPAC Name

ethyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C13H18N4O4/c1-2-21-13(18)16-7-4-10(5-8-16)15-11-3-6-14-9-12(11)17(19)20/h3,6,9-10H,2,4-5,7-8H2,1H3,(H,14,15)

InChI Key

IDZHJCGQMQRDBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=C(C=NC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 4-amino-1-piperidinecarboxylate (3.53 g, 20.5 mmol) and 4-ethoxy-3-nitropyridine (3.65 g, 21/7 mmol) in CH3CN (25 mL) was heated at reflux for 40 hours. The reaction mixture was cooled to ambient temperature and concentrated in vacuo to give an orange syrup which was used without further purification.
Quantity
3.53 g
Type
reactant
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

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